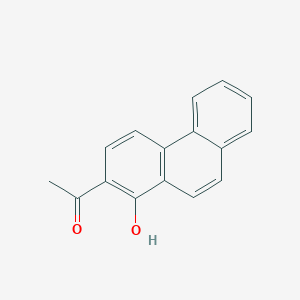
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenanthrene ring system attached to an ethanone group with a hydroxyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- typically involves the reaction of phenanthrene derivatives with appropriate reagents to introduce the ethanone and hydroxyl groups. One common method involves the Friedel-Crafts acylation of phenanthrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydroxylation using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- may involve large-scale Friedel-Crafts acylation followed by hydroxylation. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The phenanthrene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of phenanthrene-1,2-dione or phenanthrene-1-carboxylic acid.
Reduction: Formation of 1-(1-hydroxy-2-phenanthrenyl)ethanol.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Scientific Research Applications
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenanthrene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-hydroxy-1-phenyl-
- Ethanone, 1-(3-phenanthrenyl)-
Uniqueness
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
500778-51-8 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(1-hydroxyphenanthren-2-yl)ethanone |
InChI |
InChI=1S/C16H12O2/c1-10(17)12-8-9-14-13-5-3-2-4-11(13)6-7-15(14)16(12)18/h2-9,18H,1H3 |
InChI Key |
SVTOBQKWKUYOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















